molecular formula C25H30N2O5S B2755061 ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-79-6

ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2755061
CAS No.: 866590-79-6
M. Wt: 470.58
InChI Key: VSVTWBQOYYDDQT-UHFFFAOYSA-N
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Description

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its core structure consists of a six-membered 1,2,3,4-tetrahydropyrimidine ring featuring:

  • A 2-oxo group at position 2 .
  • A 4-[4-(propan-2-yl)phenyl] substituent at position 4, introducing bulk and hydrophobicity.
  • A 6-[(3,4-dimethylbenzenesulfonyl)methyl] group, which combines a sulfonyl moiety (electron-withdrawing) with a methylbenzenesulfonyl fragment for steric and electronic modulation.
  • An ethyl carboxylate at position 5, enhancing solubility and enabling further derivatization .

Properties

IUPAC Name

ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-6-32-24(28)22-21(14-33(30,31)20-12-7-16(4)17(5)13-20)26-25(29)27-23(22)19-10-8-18(9-11-19)15(2)3/h7-13,15,23H,6,14H2,1-5H3,(H2,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVTWBQOYYDDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(C)C)CS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the tetrahydropyrimidine intermediate reacts with a sulfonyl chloride in the presence of a base.

    Aromatic Substitution: The aromatic substituents can be introduced through electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with the desired groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Conditions Products Mechanism
Aqueous HCl (reflux)6-[(3,4-Dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidAcid-catalyzed nucleophilic acyl substitution
NaOH (aqueous, 60°C)Sodium salt of the carboxylic acidBase-promoted saponification

Sulfonyl Group Reactivity

The 3,4-dimethylbenzenesulfonylmethyl moiety participates in nucleophilic substitutions or eliminations due to the electron-withdrawing nature of the sulfonyl group.

Reaction Type Reagents/Conditions Products Notes
Nucleophilic SubstitutionAmines (e.g., NH₃, RNH₂) in DMF, 80°C6-[(Amino)methyl]-derivativesSulfonate acts as a leaving group
EliminationStrong base (e.g., KOtBu) in THFFormation of α,β-unsaturated tetrahydropyrimidineCompetitive pathway under basic conditions

Tetrahydropyrimidine Ring Transformations

The 2-oxo-1,2,3,4-tetrahydropyrimidine core is susceptible to ring-opening or oxidation reactions.

Reaction Type Conditions Products Mechanistic Insight
Acidic HydrolysisH₂SO₄ (conc.), refluxUrea derivative and fragmented aldehyde intermediatesProtonation of carbonyl initiates ring cleavage
OxidationKMnO₄ in acidic mediumPyrimidine-2,4-dione derivativesConversion of tetrahydropyrimidine to aromatic pyrimidinedione

Electrophilic Aromatic Substitution

The 4-(propan-2-yl)phenyl group may undergo limited electrophilic substitution due to steric hindrance from the isopropyl group and electronic deactivation by the sulfonyl moiety.

Reaction Type Reagents Products Yield
NitrationHNO₃/H₂SO₄, 0°CMinor para-nitro derivatives<10% due to steric/electronic effects
HalogenationBr₂/FeBr₃Trace brominated productsNot synthetically viable

Reduction Reactions

Selective reduction of the carbonyl group or sulfonyl functionality is achievable with appropriate reagents.

Target Group Reagents Products Selectivity
2-Oxo groupNaBH₄/MeOH2-Hydroxy-tetrahydropyrimidinePartial reduction observed
Sulfonyl groupLiAlH₄, THFThioether derivativesRequires rigorous anhydrous conditions

Cross-Coupling Reactions

The aromatic isopropylphenyl group may engage in Pd-catalyzed coupling reactions, though yields are moderate.

Reaction Type Catalyst/Conditions Products Efficiency
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives30–40% yield due to steric bulk

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines possess anticancer properties. Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that modifications to the tetrahydropyrimidine scaffold can lead to compounds with enhanced selectivity and potency against specific cancer types .
  • Anti-inflammatory Properties : Compounds within this class have been investigated for their anti-inflammatory effects. The sulfonamide moiety is particularly relevant as it can modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .
  • Antimicrobial Activity : The unique structure of this compound has been linked to antimicrobial properties. Investigations into its efficacy against various bacterial strains are ongoing, with promising results indicating potential use as an antimicrobial agent .

Pharmacological Insights

  • Mechanism of Action : The pharmacological mechanisms attributed to this compound include inhibition of key enzymes involved in cancer progression and inflammation. Studies utilizing molecular docking techniques have identified target proteins that interact with the compound effectively, providing insights into its mode of action at the molecular level .
  • Synergistic Effects : When combined with other therapeutic agents, this compound has exhibited synergistic effects that enhance therapeutic efficacy. This is particularly relevant in the context of multidrug resistance in cancer therapy .

Material Science Applications

  • Polymer Chemistry : The compound's structural features allow it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid tetrahydropyrimidine framework .
  • Nanotechnology : Research is exploring the use of this compound in the development of nanocarriers for targeted drug delivery systems. Its ability to form stable complexes with drugs can improve bioavailability and reduce side effects associated with conventional therapies .

Mechanism of Action

The mechanism of action of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring can interact with nucleic acids and proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Substituent Variations in Tetrahydropyrimidine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Group Carboxylate Ester Reference IDs
Target Compound 4-(Propan-2-yl)phenyl (3,4-Dimethylbenzenesulfonyl)methyl Oxo Ethyl -
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Methyl Oxo Ethyl
Ethyl 4-(4-Methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methylphenyl (p-tolyl) Methyl Oxo Ethyl
Ethyl 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Thioxo Ethyl
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}... 4-Methylphenyl Methyl Thioxo Ethyl
Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Methyl Oxo Ethyl

Key Observations:

Position 4 Substitutions :

  • The target compound’s 4-(propan-2-yl)phenyl group is bulkier and more hydrophobic than the fluorophenyl, methylphenyl, or heteroaromatic substituents in other derivatives .
  • Bulkier substituents at position 4 may enhance binding to hydrophobic pockets in biological targets .

Position 6 Modifications :

  • The sulfonylmethyl group in the target compound is unique compared to the simple methyl or thioxo groups in analogs . Sulfonyl groups can improve metabolic stability and influence hydrogen-bonding interactions .

Oxo vs.

Key Observations:

Synthetic Routes :

  • Most analogs are synthesized via the Biginelli reaction, using aldehydes, β-ketoesters, and urea/thiourea derivatives under solvent-free or catalyzed conditions . The target compound likely requires additional sulfonylation steps to introduce the benzenesulfonylmethyl group.

Melting Points: Fluorophenyl derivatives exhibit higher melting points (182–213°C) compared to non-halogenated analogs, likely due to enhanced intermolecular dipole interactions .

Key Observations:

Antibacterial Activity :

  • Fluorophenyl analogs show moderate activity against Gram-positive bacteria, possibly due to enhanced membrane penetration via hydrophobic substituents .

Enzyme Inhibition :

  • Thioxo derivatives (e.g., ) exhibit potent thymidine phosphorylase inhibition, a target in anticancer therapy. The target compound’s sulfonyl group may similarly modulate enzyme interactions.

Antioxidant Potential: Heteroaromatic substituents (e.g., furan in ) enhance radical scavenging, suggesting that the target compound’s benzenesulfonyl group could be optimized for such activity.

Biological Activity

Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H26N2O6SC_{23}H_{26}N_{2}O_{6}S, with a molecular weight of approximately 458.5 g/mol. Its structure includes a tetrahydropyrimidine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H26N2O6S
Molecular Weight458.5 g/mol
CAS Number866340-26-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, certain derivatives of N-benzyl 2-acetamido compounds demonstrated promising results in maximal electroshock seizure (MES) models, with effective doses (ED50) lower than traditional anticonvulsants like phenobarbital . The structural modifications in these compounds are crucial for enhancing their efficacy.

The proposed mechanism involves modulation of sodium channels and GABAergic pathways. Compounds that influence sodium channel inactivation can reduce neuronal excitability, which is beneficial in managing seizures . this compound may interact similarly due to its structural characteristics.

Case Studies

  • Study on Anticonvulsant Efficacy : A study evaluated the efficacy of various tetrahydropyrimidine derivatives in rodent models. The results indicated that specific substitutions at the sulfonyl group significantly enhanced anticonvulsant activity compared to the parent compounds .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, potentially through antioxidant mechanisms .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the safety and efficacy of this compound. Preliminary data suggest that similar compounds exhibit favorable absorption and distribution characteristics, although specific data on this compound remains limited.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantEffective in MES models
NeuroprotectiveReduces oxidative stress

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